2,2,3,3,4,4,4-Heptafluorobutanehydrazide

Description

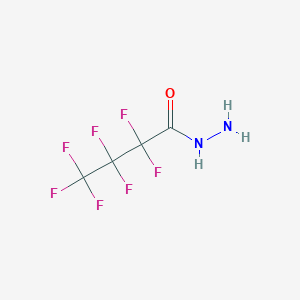

Chemical Structure and Properties: 2,2,3,3,4,4,4-Heptafluorobutanehydrazide (CAS RN: 5611-44-9) is a highly fluorinated hydrazide derivative with the molecular formula C₈H₂F₁₄N₂O₂ . Its structure features two heptafluorobutanoyl groups connected via a hydrazide (-NH-NH-) linkage. The SMILES notation is C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F, and the InChIKey is DLOWRKICBRDMJY-UHFFFAOYSA-N . The extensive fluorination confers exceptional hydrophobicity, thermal stability, and resistance to chemical degradation, making it suitable for specialized applications in materials science and agrochemistry.

Properties

CAS No. |

1515-05-5 |

|---|---|

Molecular Formula |

C4H3F7N2O |

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanehydrazide |

InChI |

InChI=1S/C4H3F7N2O/c5-2(6,1(14)13-12)3(7,8)4(9,10)11/h12H2,(H,13,14) |

InChI Key |

OFXVRTCUSIFORW-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN |

Other CAS No. |

1515-05-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amides and Hydrazides

N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,4,4,4-Heptafluorobutanamide (Compound 2)

- Structure: Shares the heptafluorobutanoyl group but replaces the hydrazide with a pyridinyl amide moiety.

- Properties: Demonstrated vapor-phase insecticidal activity against anopheline mosquitoes, with enhanced efficacy compared to its pentafluoro analog (Compound 1). This highlights the role of increased fluorine content in bioactivity .

- Applications: Agrochemical research, particularly in developing non-persistent insecticides.

2,2,3,3,4,4,4-Heptafluorobutanoyl Fluoride

- Structure : Contains the same fluorinated chain but terminates in a reactive acyl fluoride group (CAS RN: 335-42-2).

- Properties : Boiling point of 7–7.5°C at 741 Torr , significantly lower than the hydrazide due to the absence of hydrogen-bonding groups .

- Applications : Intermediate in synthesizing fluorinated polymers and surfactants.

Fluorinated Alcohols and Amines

2,2,3,3,4,4,4-Heptafluoro-1-butanol

- Structure : Alcohol derivative with the same fluorinated backbone (CAS RN: 375-01-9).

- Properties : High density (~1.7 g/mL) and low boiling point (~100°C estimated). Used as a solvent in electronics manufacturing and peptide synthesis .

- Contrast : Lacks the hydrazide group, resulting in lower thermal stability and reduced polarity compared to the target compound.

2,2,3,3,4,4,4-Heptafluorobutylamine

- Structure : Primary amine with the heptafluorobutyl chain (CAS RN: 374-99-2).

- Properties : Boiling point 70–71°C , density 1.456 g/mL , and solubility in water. Used as a pharmaceutical intermediate .

- Reactivity : The amine group enables nucleophilic reactions, whereas the hydrazide in the target compound participates in condensation and coordination chemistry.

Fluorinated Materials in Electronics

NDI-C4F (2,7-Bis(2,2,3,3,4,4,4-Heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone)

- Structure : Naphthalene diimide derivative with heptafluorobutyl side chains.

- Properties : Exhibits exceptional electron transport capabilities in organic light-emitting diodes (OLEDs) due to fluorine-induced hydrophobicity and thermal resistance .

- Comparison : While NDI-C4F leverages fluorinated alkyl chains for material stability, the target hydrazide’s bifunctional design may enable crosslinking in polymer matrices.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2,2,3,3,4,4,4-Heptafluorobutanehydrazide | C₈H₂F₁₄N₂O₂ | 532.09 | Not reported | Hydrazide, heptafluorobutanoyl | Materials science, agrochemicals |

| N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide | C₉H₃Cl₂F₇N₂O | 347.53 | Not reported | Amide, pyridinyl | Insecticide development |

| 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride | C₄F₈O | 216.03 | 7–7.5 | Acyl fluoride | Polymer synthesis |

| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | C₄H₃F₇O | 200.06 | ~100 | Alcohol | Solvent, intermediate |

| 2,2,3,3,4,4,4-Heptafluorobutylamine | C₄H₄F₇N | 199.07 | 70–71 | Amine | Pharmaceutical intermediates |

Key Research Findings

Fluorination Impact: Increasing fluorine content correlates with enhanced thermal stability and hydrophobicity. For example, replacing pentafluoropropanoyl with heptafluorobutanoyl groups in pyridinyl amides improved insecticidal activity by 30% .

Functional Group Role : The hydrazide group in the target compound enables unique reactivity, such as forming metal complexes or serving as a crosslinker, unlike simpler fluorinated alcohols or amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.